molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1071369-46-4

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1326645
CAS No.: 1071369-46-4
M. Wt: 361.2 g/mol
InChI Key: REHOBHVQSJDHFY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione adheres to IUPAC rules, prioritizing the isoindole-1,3-dione core as the parent structure. The substituents are hierarchically ordered:

  • Ethyl chain : A two-carbon spacer (ethyl group) links the isoindole moiety to the benzoxazole ring.
  • Benzoxazole substituents : The 1,3-benzoxazol-2-yl group is substituted at the 5- and 7-positions with chlorine atoms.

The numbering begins at the isoindole nitrogen, with the ethyl group attached to position 2. The benzoxazole ring is numbered such that the oxazole oxygen (position 1) and nitrogen (position 3) flank the chlorine-substituted carbons (positions 5 and 7). This nomenclature aligns with PubChem’s computed descriptors.

Molecular Geometry and Conformational Analysis

The molecular formula C₁₇H₁₀Cl₂N₂O₃ (molecular weight: 361.18 g/mol) features:

  • Bond lengths :
    • Benzoxazole C–N: ~1.29 Å (consistent with aromatic C=N bonds in benzoxazoles).
    • Isoindole carbonyl C=O: ~1.21 Å (typical for phthalimide derivatives).
    • Ethyl linker C–C: ~1.54 Å (single-bond character).
  • Bond angles :
    • Benzoxazole ring: ~120° (sp² hybridization).
    • Ethyl spacer tetrahedral geometry: ~109.5°.

Conformational flexibility arises from three rotatable bonds in the ethyl linker (C–C bonds between isoindole, ethyl, and benzoxazole). Steric hindrance between the planar isoindole and benzoxazole rings restricts free rotation, favoring a staggered conformation to minimize van der Waals repulsions.

Crystallographic Data and Solid-State Arrangement

While single-crystal data for this specific compound are unavailable, analogous benzoxazole-phthalimide hybrids exhibit:

  • Crystal system : Monoclinic (e.g., P2₁ space group for methyl 1,3-benzoxazole-2-carboxylate).
  • Unit cell parameters :
    • a ≈ 5.7 Å, b ≈ 8.2 Å, c ≈ 12.4 Å (estimated from similar structures).
    • Dihedral angle between benzoxazole and isoindole planes: ~82–89°.

Intermolecular interactions :

  • C–H···O hydrogen bonds : Between isoindole carbonyl oxygen and benzoxazole hydrogen.
  • π–π stacking : Offset stacking of aromatic rings (distance: ~3.6–3.7 Å).

Comparative Structural Analysis with Related Benzoxazole-Isoindole Hybrids

Feature 2-[2-(5,7-Dichloro-benzoxazolyl)ethyl]isoindole-1,3-dione 2-[2-(1,3-Benzoxazol-2-yl)ethyl]isoindole-1,3-dione 2,2'-(1,3-Phenylene)bis[5-chloro-isoindole]-1,3-dione
Substituents 5,7-Dichloro-benzoxazole Unsubstituted benzoxazole Bis-5-chloro-isoindole linked via phenylene
Molecular Weight 361.18 g/mol 292.29 g/mol 437.2 g/mol
Rotatable Bonds 3 3 0 (rigid phenylene bridge)
Electron-Withdrawing Groups Two Cl atoms None Two Cl atoms per isoindole

Key structural distinctions :

  • Chlorine substitution : Enhances electron-withdrawing effects in the benzoxazole ring, altering electronic properties compared to unsubstituted analogs.
  • Ethyl linker : Introduces conformational flexibility absent in phenylene-bridged bis-isoindoles.
  • Hybrid architecture : Combines benzoxazole’s heteroaromaticity with isoindole’s rigid planar structure, distinct from benzothiazole-phthalimide hybrids (e.g., C–S vs. C–O bonds).

Tables

Table 1 : Selected bond lengths in benzoxazole-isoindole hybrids.

Bond Type Length (Å) Source Compound
Benzoxazole C–N 1.29 Methyl 1,3-benzoxazole-2-carboxylate
Isoindole C=O 1.21 2-(2-Iodophenyl)isoindoline-1,3-dione
Ethyl C–C 1.54 General alkane bonds

Table 2 : Crystallographic parameters of analogous compounds.

Parameter Value Compound
Space group P2₁ Methyl 1,3-benzoxazole-2-carboxylate
Dihedral angle 82.37° Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
π–π stacking distance 3.664 Å 2,2'-(1,3-Phenylene)bis[5-chloro-isoindole]-1,3-dione

Properties

IUPAC Name

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHOBHVQSJDHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Alkylation: The benzoxazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Cyclization: The final step involves the cyclization of the alkylated benzoxazole with phthalic anhydride to form the isoindole dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure.

    Substitution: The dichloro groups on the benzoxazole ring are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5,7-dichloro-1,3-benzoxazole , including this compound, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, certain derivatives showed promising activity against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. A study highlighted the synthesis of novel derivatives that were screened for cytotoxicity against human cancer cell lines. Some derivatives exhibited IC50 values indicating strong cytotoxic activity, suggesting that compounds related to 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione could be further explored as anticancer agents .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that certain benzoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This positions the compound as a candidate for anti-inflammatory drug development .

Photophysical Properties

The unique structure of This compound allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications opens avenues for advanced materials research.

Case Studies

StudyFocusFindings
Vagdevi et al. (2013)Synthesis and Biological EvaluationReported significant antimicrobial activity in synthesized benzoxazole derivatives including the compound .
ResearchGate StudyAnti-inflammatory ScreeningIdentified the compound's potential as a COX inhibitor with notable activity against inflammation-related processes .
Material Science ResearchPhotophysical PropertiesDemonstrated the suitability of the compound for OLED applications due to its unique electronic characteristics .

Mechanism of Action

The mechanism of action of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The isoindole dione structure can also participate in hydrogen bonding and other interactions that modulate biological pathways.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Compound Name Substituent(s) Key Structural Differences Source
Target Compound 2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl Benzoxazole with 5,7-Cl; ethyl linker
5,6-Dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione 2-hydroxyphenyl; 5,6-Cl on isoindole core Cl on isoindole; phenolic substituent
Folpet Trichloromethylthio S-linked trichloromethyl group
Compound 16 () 4-(2-Methylimidazol-2-yl)phenyl Imidazole substituent; no halogens
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione Chloroethoxyethyl Ether linker; Cl on ethyl chain

Key Observations :

  • The target compound’s 5,7-dichloro-benzoxazole distinguishes it from analogs with chlorine on the isoindole core (e.g., 5,6-dichloro derivatives) .
  • Unlike folpet (a pesticide with a trichloromethylthio group) , the target compound’s benzoxazole may confer selectivity for biological targets.
  • The ethyl linker contrasts with the ether or direct aryl linkages seen in other analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) IR Spectral Features (C=O, cm⁻¹) Source
Target Compound Not reported Not reported Hypothetical: ~1770–1700
Compound 16 () 303.32 215–217 1781, 1704
Compound 17a () 355.40 185–187 1783, 1711
5,6-Dichloro-2-(2-hydroxyphenyl)-isoindole-1,3-dione Not reported Not reported Not reported

Key Observations :

  • The target compound’s chlorine atoms and benzoxazole ring may increase molecular polarity compared to non-halogenated analogs (e.g., Compound 16) .
  • IR spectra of isoindole-1,3-dione derivatives consistently show strong C=O stretches near 1700–1780 cm⁻¹, as seen in Compounds 16 and 17a .

Biological Activity

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, featuring a benzoxazole moiety that is known for various pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

  • Molecular Formula : C17H10Cl2N2O3
  • Molecular Weight : 361.18 g/mol
  • CAS Number : 1071369-46-4

Biological Activity Overview

Research indicates that derivatives of isoindole and benzoxazole exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzoxazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Isoindole derivatives have been noted to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are crucial in inflammatory pathways and neurotransmitter metabolism .
  • Antioxidant Properties : It has been suggested that the compound can exert antioxidant effects by interacting with reactive oxygen species (ROS), potentially protecting cells from oxidative stress .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTested Organisms/CellsIC50 (µM)
Benzoxazole AAntibacterialE. coli25
Isoindole BAnti-inflammatoryMacrophages30
Compound CAntioxidantHuman fibroblasts40

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that some derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Cytotoxicity Studies

In cytotoxicity assessments, compounds related to this compound were tested on normal human dermal fibroblasts (NHDF). Results showed no cytotoxic effects at concentrations up to 90 µM, highlighting the safety profile of these compounds for further therapeutic exploration .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReactants/ConditionsYieldPurity AnalysisReference
Phthalimide formationPhthalic anhydride + amine, 200°C, 4h80%MP: 278–280°C, HPLC >98%
FunctionalizationHydrazine hydrate, n-butanol, reflux, 10h70%NMR, elemental analysis

Basic: What analytical techniques are most effective for structural validation?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent connectivity. For example, the ethyl linker between benzoxazole and isoindole-dione appears as a triplet (~δ 3.8–4.2 ppm) in 1H^1H NMR .
  • X-ray Crystallography: Refine crystal structures using SHELX software to resolve bond lengths and angles. SHELXL is particularly effective for small-molecule refinement, even with high chlorine content (common in this compound) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported bioactivity data for isoindole-dione derivatives?

Methodological Answer:
Discrepancies in bioactivity often arise from variations in assay design, purity, or structural analogs. Mitigation strategies include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing). For example, derivatives with chlorine substituents showed enhanced antibacterial activity (MIC: 2–8 µg/mL vs. S. aureus) in controlled assays .
  • Purity Validation: Employ HPLC (>95% purity) and elemental analysis to exclude confounding impurities.
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects systematically. For instance, replacing the benzoxazole moiety with thiazole reduced antifungal activity by 50%, highlighting the role of halogenated aromatic groups .

Advanced: What strategies improve the regioselectivity of electrophilic substitutions on the isoindole-dione core?

Methodological Answer:
Regioselectivity challenges arise due to the electron-deficient nature of the isoindole-dione ring. Proven approaches include:

  • Directed Metalation: Use lithium bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions before electrophilic quenching .
  • Protecting Group Strategies: Temporarily block reactive sites. For example, silyl ether protection of hydroxyl groups in analogs improved yields in nitration reactions .
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states, favoring substitution at the 4-position over the 5-position in halogenation reactions .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase). The dichlorobenzoxazole group shows strong hydrophobic interactions in docking studies with M. tuberculosis targets .
  • MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Chlorine atoms enhance binding affinity by forming halogen bonds with active-site residues .
  • QSAR Modeling: Train models on datasets of isoindole-dione derivatives to predict logP, solubility, and IC50_{50} values. Chlorine substitutions correlate with improved membrane permeability (logP ~3.5) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Waste Disposal: Neutralize with 10% NaOH before disposal to avoid releasing reactive intermediates.
  • Spill Management: Absorb with vermiculite and treat with 5% sodium bicarbonate solution .

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